molecular formula C12H22N2O2 B596224 tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1233323-55-1

tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B596224
CAS No.: 1233323-55-1
M. Wt: 226.32
InChI Key: QZRDFJCRLZNCPN-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a valuable spirocyclic chemical building block extensively used in medicinal chemistry and drug discovery research. The compound features a rigid, three-dimensional 6-azaspiro[2.5]octane scaffold, which is highly sought after for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Its primary amine functionality serves as a key handle for further synthetic elaboration, allowing researchers to link this structurally diverse fragment to other complex molecules. The tert-butoxycarbonyl (Boc) protecting group robustly shields the secondary amine, enabling selective deprotection under mild acidic conditions for subsequent derivatization. This makes the compound a versatile intermediate in constructing potential therapeutics, particularly for exploring structure-activity relationships in lead optimization campaigns. Spirocyclic scaffolds of this nature are recognized for their applications in developing compounds for neurological disorders and other therapeutic areas . As a high-value research intermediate, it is strictly intended for use in laboratory settings.

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDFJCRLZNCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736490
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233323-55-1
Record name tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological activity. It can serve as a model compound for the development of new drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure can be exploited to create drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table compares tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with derivatives featuring distinct functional groups:

Compound Name Molecular Formula Key Substituent Biological Activity/Applications Reference
tert-Butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate C₁₆H₂₅N₃O₃ Carbamoyl High binding affinity to kinase targets
tert-Butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate C₁₂H₁₉BrNO₂ Bromine Enhanced reactivity in cross-coupling reactions
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate C₁₁H₁₇NO₃ Oxygen atom Neuroprotective effects in preclinical models
tert-Butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate C₁₁H₁₇NO₂S Sulfur atom Moderate antimicrobial activity
tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate C₁₄H₁₉N₂O₂ Cyano group Intermediate for nitrile-containing drugs

Key Observations :

  • Bromine Substituent : Bromine increases electrophilicity, enabling Suzuki-Miyaura couplings for complex molecule synthesis .
  • Oxygen/Sulfur Analogues : Oxygen derivatives exhibit neuroactivity, while sulfur-containing compounds show antimicrobial properties due to altered electronic profiles .

Functionalized Derivatives with Extended Rings

Spirocyclic compounds with modified ring sizes or additional functional groups:

Compound Name Structure Unique Feature Application Reference
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate Oxo group at position 8 High-resolution crystallography Reagent for synthesizing kinase inhibitors
tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate Bromophenyl substituent Aryl-halide reactivity Building block for PET tracer development
tert-Butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate Formyl group Aldehyde-mediated bioconjugation Protein-ligand interaction studies

Key Findings :

  • Bromophenyl Derivatives : The bromophenyl group facilitates radiohalogenation for imaging agents, leveraging its stability in vivo .
  • Formyl Group : Enables site-specific modifications in bioconjugation, critical for antibody-drug conjugates .

Halogenated Analogues

Halogenation significantly alters reactivity and pharmacokinetics:

Compound Name Halogen Molecular Weight Key Use Reference
tert-Butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate Br (x2) 369.09 g/mol Precursor for organometallic catalysts
tert-Butyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate F (x2) 275.28 g/mol Metabolic stability enhancement in drug leads

Notable Trends:

  • Dibromo Derivatives : High molecular weight and lipophilicity make them suitable for hydrophobic drug scaffolds .
  • Fluorinated Analogues : Fluorine atoms improve metabolic stability and bioavailability via reduced CYP450 metabolism .

Biological Activity

Introduction

Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.315 g/mol
  • CAS Number : 1233323-55-1
  • Appearance : Oil or crystalline powder
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure facilitates binding, potentially leading to inhibition or modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially safeguarding neuronal cells from oxidative damage and apoptosis induced by harmful stimuli.

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Activity Assessment
    • In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways.
  • Neuroprotection Experiment
    • The compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress.
    • Results indicated a protective effect against cell death, with enhanced viability observed upon treatment with this compound at low concentrations.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique biological profile:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylateLimitedModerateNo
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateModerateYesLimited

Q & A

Q. What are the recommended protocols for synthesizing tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate with high enantiomeric purity?

Methodological Answer: A robust enantioselective synthesis involves enzymatic ketoreductase-mediated reduction. For example, Codex® KRED-P3-G09 with NADP+ as a cofactor in a pH 7.5 phosphate buffer achieves >99% enantiomeric excess (ee). Key steps include substrate dissolution in 2-propanol, controlled temperature (<33°C), and purification via silica gel chromatography (ethyl acetate/heptane gradient). Chiralpak AD-3 supercritical fluid chromatography confirms ee .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling : Use nitrile gloves, inspect for defects, and avoid skin/eye contact. Work in a fume hood to prevent inhalation. Electrostatic charge buildup must be mitigated (e.g., grounded equipment) .
  • Storage : Refrigerate in airtight containers under dry, ventilated conditions. Reseal opened containers immediately and store upright to prevent leakage .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer: Combine analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃) for functional group verification (e.g., tert-butyl singlet at δ 1.44) .
  • HPLC-MS for molecular weight confirmation (average mass 225.288) .
  • FT-IR to detect carboxylate (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

Q. What solvents and conditions are optimal for its dissolution in reaction workflows?

Methodological Answer: The compound dissolves readily in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and moderately in 2-propanol. Avoid protic solvents like water due to potential hydrolysis of the tert-butyl carbamate group. For enzymatic reactions, buffer compatibility (e.g., pH 7.5 phosphate) is critical .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, LogP)?

Methodological Answer:

  • Reproducibility : Standardize experimental conditions (e.g., drying time, solvent purity).
  • LogP Estimation : Use HPLC retention time correlation or computational tools (e.g., ChemAxon). Note that substituent positioning (e.g., oxo vs. amino groups) significantly affects hydrophobicity .

Advanced Research Questions

Q. How to design experiments to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS every 24 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Refrigeration (2–8°C) is recommended for long-term storage .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) across literature sources?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled analogs to confirm carbon environments.
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in spirocyclic systems).
  • Cross-Validation : Compare with structurally similar analogs (e.g., tert-butyl 4-oxo-6-azaspiro derivatives) .

Q. How to computationally model the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-31G* level. Calculate Fukui indices to predict nucleophilic attack sites.
  • MD Simulations : Assess solvation effects in common solvents (e.g., DMSO) using GROMACS. Validate with experimental kinetic data .

Q. What methodologies ensure enantiomeric purity in large-scale syntheses?

Methodological Answer:

  • Enzymatic Scaling : Optimize enzyme loading (e.g., KRED-P3-G09 at 2% w/w) and cofactor recycling (e.g., NADP+ with 2-propanol as a sacrificial agent).
  • Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) or solvent-mediated polymorph screening .

Q. How to design toxicity studies when toxicological data are absent?

Methodological Answer:

  • In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and MTT assays on HepG2 cells to assess genotoxicity and cytotoxicity.
  • Environmental Impact : Adapt OECD guidelines (e.g., 201: Algal Growth Inhibition) to evaluate ecotoxicity, referencing methodologies from environmental fate studies .

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